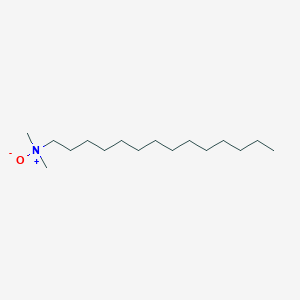Myristamine oxide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Membrane Biology Research:
Myristamine oxide, due to its amphiphilic nature (having both water-loving and water-repelling parts), is a valuable tool in membrane biology research. It can:
- Solubilize membrane proteins: Myristamine oxide helps solubilize and stabilize integral membrane proteins, which are essential for studying their structure, function, and interactions with other biomolecules [].
- Mimic the biological environment: Myristamine oxide's ability to mimic the natural environment of membrane proteins makes it ideal for studying protein-lipid interactions and membrane dynamics [].
Drug Delivery Research:
Myristamine oxide's amphiphilic properties also make it promising for drug delivery research. It can be used to:
- Formulate drug delivery systems: Myristamine oxide can be incorporated into liposomes, micelles, and other nanocarriers to improve drug solubility, bioavailability, and targeted delivery [].
- Enhance drug penetration: Its ability to interact with membranes can potentially enhance the penetration of drugs across biological barriers [].
Other Research Applications:
Beyond the areas mentioned above, myristamine oxide finds applications in other research fields, such as:
- Protein purification: Myristamine oxide can be used in protein purification protocols due to its ability to selectively solubilize and separate proteins [].
- Cosmetics and personal care products: Myristamine oxide is used in various cosmetic and personal care products as a surfactant, thickener, and stabilizer [].
Myristamine oxide is a zwitterionic surfactant characterized by its long-chain alkyl group, specifically a tetradecyl tail (C14). It is chemically classified as an amine oxide, with the molecular formula C₁₆H₃₅NO. This compound is commonly utilized in cosmetic formulations, particularly in shampoos and conditioners, due to its properties as a foam stabilizer and hair conditioning agent. Myristamine oxide is known for its antimicrobial activity, showing effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli .
The biological activity of myristamine oxide extends beyond its antimicrobial properties. It acts as an antistatic agent, reducing electrostatic charges on hair and skin, which is particularly beneficial in cosmetic applications. Furthermore, it contributes to the natural moisturizing factors of human skin, aiding in maintaining skin hydration and barrier function . Its biocompatibility makes it suitable for use in personal care products.
Myristamine oxide can be synthesized through several methods:
- Oxidation of Myristyl Amine: The most common method involves oxidizing myristyl amine using oxidizing agents such as hydrogen peroxide or peracids.
- Quaternization Reaction: Myristyl amine can also be reacted with an appropriate oxidizing agent to form myristamine oxide directly.
- Base-Catalyzed Reactions: In some cases, base-catalyzed reactions involving myristyl halides can yield myristamine oxide .
These synthesis methods allow for the production of myristamine oxide with varying purity levels suitable for different applications.
Myristamine oxide shares similarities with several other amine oxides and surfactants. Below are some comparable compounds:
| Compound Name | Alkyl Chain Length | Key Features |
|---|---|---|
| Lauryldimethylamine oxide | C12 | Antimicrobial; used in personal care |
| Stearyldimethylamine oxide | C18 | Higher antimicrobial activity; thicker consistency |
| Palmitamidopropyl betaine | C16 | Amphoteric; mildness and conditioning properties |
Uniqueness of Myristamine Oxide:
- Myristamine oxide's unique C14 alkyl chain provides a balance between mildness and effective cleansing properties, making it particularly suitable for sensitive skin formulations.
- Its dual role as both a surfactant and a conditioning agent distinguishes it from other similar compounds that may serve only one function .
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H302 (56.21%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (95.76%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (92.34%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Corrosive;Irritant;Environmental Hazard
Other CAS
Wikipedia
Meta-Hydroxynorephedrine
Use Classification
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Cleansing; Hydrotrope; Foam boosting; Antistatic; Hair conditioning; Surfactant; Emulsifying
General Manufacturing Information
Not Known or Reasonably Ascertainable
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Construction
All Other Basic Organic Chemical Manufacturing
Wholesale and Retail Trade
1-Tetradecanamine, N,N-dimethyl-, N-oxide: ACTIVE








